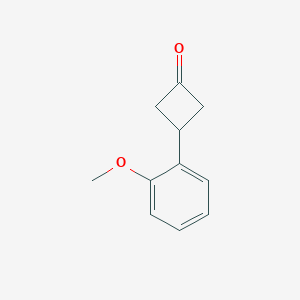

3-(2-Methoxyphenyl)cyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAFDRNYVNBEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335331-55-0 | |

| Record name | 3-(2-methoxyphenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 2 Methoxyphenyl Cyclobutan 1 One and Analogous Frameworks

Pericyclic Strategies for Cyclobutanone (B123998) Ring Formation

Pericyclic reactions, which involve a cyclic rearrangement of bonding electrons, offer powerful and elegant solutions for the construction of cyclobutanone rings. These methods often proceed with high stereospecificity and can provide access to complex molecular architectures in a single step.

[2+2] Cycloaddition Approaches

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane (B1203170) and cyclobutanone derivatives. This reaction involves the union of two two-electron components, typically an alkene and a ketene (B1206846) or a ketene equivalent, to form a four-membered ring.

The [2+2] cycloaddition of ketenes with olefins is a widely utilized and powerful method for the synthesis of cyclobutanones. pku.edu.cnorientjchem.org This reaction is considered a classic example of a Staudinger ketene cycloaddition and has been extensively applied in the total synthesis of natural products. pku.edu.cn The concerted nature of this cycloaddition often leads to a high degree of stereochemical control. nih.gov

The intramolecular variant of this reaction is particularly useful for the stereo- and regio-controlled synthesis of polycyclic compounds. pku.edu.cnorientjchem.org For instance, the intramolecular cycloaddition of ene-ketenes can yield either fused-ring or bridged-ring cyclobutanones, depending on the substitution pattern of the starting material. pku.edu.cn Terminal ene-ketenes typically afford fused-ring products, while dimethyl-substituted ene-ketenes lead to bridged-ring structures. pku.edu.cn The regioselectivity of these reactions can be understood by considering the relative stability of the carbocationic intermediates formed in the transition state. pku.edu.cn

The reactivity of the ketene can be influenced by substituents. Ketenes bearing electron-withdrawing groups, such as halogens, oxygen, or sulfur, are generally more reactive. orientjchem.org Conversely, the nucleophilicity of the alkene component also plays a crucial role. For example, in the intramolecular cycloaddition of (o-alkenylphenoxy)ketenes, (o-vinylphenoxy)ketenes are significantly more reactive and provide higher yields of the cycloadducts compared to their (o-allylphenoxy)ketene counterparts, a difference attributed to electronic effects in the transition state. unt.edu

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| Ketene | Olefin | Cyclobutanone | Classic Staudinger cycloaddition, often stereospecific. pku.edu.cnnih.gov |

| Ene-ketene | (intramolecular) | Fused or Bridged Cyclobutanone | Regioselectivity dependent on substitution pattern. pku.edu.cn |

| (o-Vinylphenoxy)ketene | (intramolecular) | Polycyclic Cyclobutanone | Higher reactivity than (o-allylphenoxy)ketenes. unt.edu |

A significant advancement in cyclobutanone synthesis involves the gold(I)-catalyzed [2+2] cycloaddition of ynol ethers with alkenes. nih.govrecercat.catacs.orgfigshare.com This methodology provides a broad-scope approach to cyclobutanones, where aryl ynol ethers act as stable ketene equivalents. recercat.cat The reaction proceeds through the formation of cyclobutyl-enol ethers, which are subsequently hydrolyzed to the corresponding cyclobutanones. recercat.cat This can be conveniently performed in a one-pot, two-step process. recercat.cat

The choice of the gold(I) catalyst can influence the reaction yield. For instance, in the reaction between a phenyl ynol ether and α-methyl styrene, a JohnPhos gold(I) complex provided a higher yield compared to other gold(I) catalysts. recercat.cat Interestingly, internal aryl ynol ethers can also undergo a formal (4+2) cycloaddition with alkenes, leading to the formation of chromanes. nih.govrecercat.catacs.orgfigshare.com

The mechanism of the gold(I)-catalyzed [2+2] cycloaddition is believed to proceed stepwise, involving the formation of cyclopropyl (B3062369) gold(I) carbene intermediates followed by a ring expansion to furnish the cyclobutene (B1205218) product. researchgate.net

| Ynol Ether | Alkene | Catalyst | Product |

| Phenyl ynol ether | α-Methyl styrene | JohnPhos gold(I) complex | Cyclobutyl-enol ether |

| Internal aryl ynol ether | Alkene | Gold(I) catalyst | Chromane (via [4+2]) |

Intramolecular [2+2] photocycloaddition reactions offer a powerful tool for achieving a high degree of stereochemical control in the synthesis of cyclobutane-containing molecules. acs.org These reactions, often sensitized by a photocatalyst, can lead to the formation of complex, polycyclic structures with excellent regioselectivity and high yields. nih.gov

The stereochemical outcome of these reactions is often dictated by the preferred conformation of the starting material and its ability to complex with the catalyst. acs.org For example, the intramolecular [2+2] photocycloaddition of a diolefin can proceed with high diastereoselectivity to yield the desired cyclobutane. acs.org The use of chiral photocatalysts can even induce enantioselectivity in these transformations. nih.gov

Visible light-induced energy transfer using catalysts like polypyridyl iridium(III) complexes has been successfully employed for the intramolecular [2+2] cycloadditions of dienones to form bridged cyclobutanes. nih.gov This method provides an efficient route to bridged benzobicycloheptanone products with excellent regioselectivity. nih.gov The mechanism involves triplet energy transfer, which has been substantiated by electrochemical, computational, and spectroscopic studies. nih.gov

| Reaction Type | Key Feature | Example |

| Intramolecular [2+2] Photocycloaddition | High stereochemical control. acs.org | Synthesis of complex polycyclic structures. |

| Visible Light-Induced Intramolecular [2+2] Photocycloaddition | Use of photocatalysts like Iridium(III) complexes. nih.gov | Formation of bridged benzobicycloheptanones. nih.gov |

| Enantioselective Intramolecular [2+2] Photocycloaddition | Use of chiral photocatalysts. nih.gov | Synthesis of enantioenriched cyclobutane products. nih.gov |

Higher-Order Cycloaddition Reactions Employing Cyclobutanone Synthons

Beyond the direct formation of the four-membered ring, pre-formed cyclobutanones can act as versatile synthons in higher-order cycloaddition reactions, providing access to more complex cyclic architectures.

Furan-fused cyclobutanones (FCBs) have emerged as valuable C4 synthons in catalytic cycloaddition reactions. nih.govresearchgate.netresearchgate.net These strained molecules can undergo a variety of transformations through transition-metal-mediated C-C bond activation. pku.edu.cn

A notable application is the rhodium(I)-catalyzed [4+2]-annulation reaction of FCBs with alkynes. This process allows for the efficient assembly of fully-substituted o-quinone methide precursors. rsc.org The reaction proceeds with good yields and excellent regioselectivity under mild conditions. rsc.org The resulting products can be further transformed, for instance, into fully-substituted phenols. rsc.org

Furthermore, rhodium-catalyzed enantioselective [4+2]-cycloaddition of FCBs with imines has been developed, leading to the formation of furan-fused lactams. nih.govresearchgate.netresearchgate.net These lactam motifs are present in many natural products and bioactive molecules. nih.govresearchgate.netresearchgate.net In a complementary process, gold-catalyzed diastereoselective [4+4]-cycloaddition of FCBs with anthranils has also been reported. nih.govresearchgate.netresearchgate.net

The proposed mechanism for these cycloadditions involves the initial oxidative addition of the catalyst to the furan-fused cyclobutanone to form a metallacycle, followed by migratory insertion and reductive elimination to yield the final product. researchgate.net

| Cyclobutanone Synthon | Reaction Partner | Catalyst | Product |

| Furan-fused cyclobutanone (FCB) | Alkyne | Rhodium(I) | Fully-substituted o-quinone methide precursor rsc.org |

| Furan-fused cyclobutanone (FCB) | Imine | Rhodium | Furan-fused lactam nih.govresearchgate.netresearchgate.net |

| Furan-fused cyclobutanone (FCB) | Anthranil | Gold | Furan-fused [4+4] cycloadduct nih.govresearchgate.netresearchgate.net |

Nickel-Catalyzed [4+4] Cycloaddition of Diene-Vinylcyclobutanones

A significant advancement in the synthesis of complex cyclic systems involves the use of transition metal-catalyzed cycloaddition reactions. chemrxiv.orgnih.gov Among these, nickel-catalyzed reactions have emerged as powerful tools for constructing eight-membered carbocycles. nih.govchemrxiv.org A notable example is the Ni(0)-catalyzed [4+4] cycloaddition of diene-vinylcyclobutanones, which provides access to trans-5/8 bicyclic structures featuring a bridgehead quaternary carbon. chemrxiv.orgchemrxiv.orgresearchgate.net This methodology is particularly relevant as this structural motif is present in various natural products but has been challenging to access through other transition metal-catalyzed cycloadditions. chemrxiv.orgchemrxiv.orgresearchgate.net

The success of this [4+4] cycloaddition is critically dependent on the presence of a vinyl group on the cyclobutanone substrate, which activates the ring for the desired transformation. chemrxiv.orgchemrxiv.orgresearchgate.net Substrates lacking the vinyl group, such as those with an alkyl substituent, fail to undergo the [4+4] cycloaddition. chemrxiv.orgchemrxiv.org The reaction exhibits a broad substrate scope and utilizes an earth-abundant nickel catalyst. chemrxiv.orgchemrxiv.orgresearchgate.net

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated the key steps of the reaction. chemrxiv.orgresearchgate.net The process involves a vinyl-group-assisted C-C bond cleavage, followed by diene insertion through an unexpected endo-metal-insertion mode, ligand dissociation, and finally, reductive elimination. chemrxiv.orgresearchgate.net A crucial factor for the success of the [4+4] cycloaddition is the ligand dissociation step, which is favored at higher temperatures (80 °C) and helps to suppress competing side reactions like vinylcyclobutanone rearrangement and Diels-Alder reactions. chemrxiv.org The resulting vinyl group in the cycloadducts can be further functionalized, allowing for the synthesis of a diverse range of 5/8 bicyclic products with various substituents at the bridgehead position. chemrxiv.orgresearchgate.net

This methodology has been shown to be scalable, with gram-scale synthesis of the desired product achieved in good yield. chemrxiv.org The reaction time can vary depending on the specific substrate, typically ranging from 12 to 168 hours to achieve complete conversion. chemrxiv.org

Table 1: Selected Substrate Scope of the Nickel-Catalyzed [4+4] Cycloaddition

| Substrate | Product | Yield (%) | Time (h) |

| 1a | 2a | 75 | 72 |

| 1b | 2b | 80 | 12 |

| 1c | 2c | 72 | 36 |

| 1d | 2d | 65 | 40 |

| 1e | 2e | 58 | 48 |

| 1f | 2f | 55 | 168 |

Data sourced from Li, B.-W., et al. (2025). chemrxiv.org

Mechanistic Investigations of Ring Expansion Reactions for Cyclobutanone Synthesis

Ring expansion reactions represent another powerful strategy for the synthesis of cyclobutanones, often starting from smaller, more readily available cyclic precursors. These methods offer unique pathways to access substituted cyclobutanone frameworks.

The Dowd-Beckwith reaction is a free radical-mediated ring expansion of cyclic β-keto esters, providing a versatile method for the synthesis of larger carbocyclic ketones. wikipedia.orgnih.gov This reaction typically involves the generation of an alkyl radical from an α-haloalkyl substituent on the cyclic ketone, which then adds to the carbonyl group to form a bicyclic ketyl intermediate. wikipedia.org Subsequent fragmentation of this intermediate leads to the ring-expanded product. wikipedia.org

This free radical ring expansion strategy has been successfully applied to fused cyclobutanones, offering a new annulation stratagem. acs.orgacs.orgscispace.com The driving force for this ring expansion is the relief of strain in the four-membered ring. acs.org A key advantage of this method is that the stereochemistry of the starting fused cyclobutanone is often translated to the ring-expanded product. acs.org However, a common side reaction is the reduction of the haloalkane to a saturated alkyl group. wikipedia.org Theoretical studies have also indicated the possibility of a 1,5-hydride shift as a competing pathway. wikipedia.org

More recently, a photocatalyzed Dowd-Beckwith/radical-polar crossover sequence has been developed, enabling the synthesis of functionalized medium-sized carbocyclic compounds. nih.govrsc.org This redox-neutral process allows for one-carbon and three-carbon ring expansions of various cyclic substrates and tolerates a wide range of nucleophiles. nih.govrsc.org

Pinacol (B44631) and semipinacol rearrangements are classic organic reactions that can be adapted for the synthesis of cyclobutanones from cyclopropane (B1198618) derivatives. The pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound. wikipedia.orgmasterorganicchemistry.combyjus.com When applied to vicinal diols on a cyclopropane ring, this can lead to a ring expansion to form a cyclobutanone. The stereochemistry of the diol plays a crucial role in determining the product distribution, with anti-periplanar migration of an alkyl group being highly favored. wikipedia.org

A catalytic protio-semipinacol ring-expansion has been developed for the highly enantioselective conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanones bearing α-quaternary stereocenters. organic-chemistry.org This reaction utilizes a chiral dual-hydrogen-bond donor in conjunction with hydrogen chloride. organic-chemistry.org The proposed mechanism involves the protonation of the alkene followed by a C-C bond migration. organic-chemistry.org

Furthermore, a pinacol-type rearrangement of α-hydroxycyclopropyl carbinols provides access to both cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.org These precursors can be generated from the hydroboration of 1-alkynyl-1-boronate esters and subsequent reaction with aldehydes. organic-chemistry.org

The oxidative ring expansion of methylenecyclopropanes offers a direct route to 2,2-disubstituted cyclobutanones. organic-chemistry.orgthieme-connect.com This reaction can be mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) under an oxygen atmosphere, leading to a facile conversion in good yields. organic-chemistry.orgthieme-connect.com The reaction proceeds through a radical pathway initiated by the oxidation of the methylenecyclopropane. nih.gov

The synthetic utility of this method lies in its ability to introduce two substituents at the 2-position of the cyclobutanone ring in a single step. This approach is particularly effective for the synthesis of 2,2-diarylcyclobutanones. thieme-connect.com

Enantioselective and Diastereoselective Syntheses of Chiral Cyclobutanone Derivatives

The development of methods for the enantioselective and diastereoselective synthesis of chiral cyclobutanones is of paramount importance for accessing optically pure building blocks for drug discovery and total synthesis. nih.gov

Organocatalytic Asymmetric Syntheses (e.g., Aldol (B89426) Reactions)

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. nih.gov Proline and its derivatives are highly effective catalysts for direct asymmetric aldol reactions involving cyclic ketones. nih.govyoutube.com In the case of cyclobutanone, the reaction between the ketone and an aldehyde can be catalyzed by a chiral secondary amine, such as proline, to produce chiral aldol adducts with high levels of enantioselectivity. mdpi.com

The mechanism typically involves the formation of a chiral enamine intermediate from the cyclobutanone and the organocatalyst. youtube.com This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting iminium ion is then hydrolyzed to release the chiral β-hydroxy cyclobutanone product and regenerate the catalyst. youtube.com This methodology has been successfully applied to the reaction of 2-hydroxycyclobutanone with aromatic aldehydes using (S)-tryptophan as the catalyst, affording 2,2-disubstituted cyclobutanones with complete regioselectivity. mdpi.com

Table 2: Organocatalytic Asymmetric Aldol Reaction of Cyclobutanones This table is based on findings reported in the literature and serves as an illustrative example.

| Ketone | Aldehyde | Catalyst | Yield (%) | Enantioselectivity (ee %) | Reference |

| Cyclohexanone | 4-Nitrobenzaldehyde | Proline-derived organocatalyst | up to 99 | up to >99 | nih.gov |

| 2-Hydroxycyclobutanone | Aromatic Aldehydes | (S)-Tryptophan | up to 80 | Not Reported | mdpi.com |

Desymmetrization Strategies for Prochiral Cyclobutanones

The desymmetrization of prochiral cyclobutanones is an elegant and powerful strategy for generating enantiomerically enriched compounds. nih.gov This approach starts with a symmetrical cyclobutanone and introduces chirality through a selective reaction at one of two prochiral faces or functional groups. The inherent ring strain of cyclobutanones often facilitates unusual and highly selective reactions. nih.gov

A prominent example is the asymmetric nitrogen-based ring expansion of prochiral cyclobutanones to generate chiral γ-lactams. d-nb.infonih.gov This transformation can be achieved using a chiral amine, such as (1S,2R)-1-amino-2-indanol, which acts as a chiral auxiliary. d-nb.inforesearchgate.net The reaction proceeds through a hemiaminal intermediate, and the migration of one of the two prochiral C-C bonds is directed by the chiral auxiliary, leading to a high degree of stereocontrol. researchgate.net This method is particularly attractive as it does not require potentially toxic transition metals and provides access to valuable γ-lactam scaffolds found in many drug molecules. d-nb.infonih.gov The diastereomeric ratios achieved in these reactions can be as high as 88:12. d-nb.infonih.gov

Table 3: Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion Data is compiled from reported studies to illustrate the effectiveness of the methodology.

| Cyclobutanone Substrate | Chiral Amine | Product | Diastereomeric Ratio (dr) | Reference |

| Prochiral 3-substituted cyclobutanones | (1S,2R)-1-amino-2-indanol | Chiral γ-Lactam | up to 88:12 | d-nb.infonih.gov |

Biocatalytic Resolution of Cyclobutanone Precursors

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. nih.gov In the context of chiral cyclobutanones, biocatalytic kinetic resolution of racemic precursors is a viable and effective strategy. This typically involves the use of enzymes, such as lipases or ketoreductases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov

For example, the kinetic resolution of a racemic alcohol precursor, which can be subsequently oxidized to the desired chiral cyclobutanone, can be achieved through enzyme-catalyzed acylation or hydrolysis. mdpi.com Lipases are particularly effective for the transesterification of racemic alcohols, such as 3-hydroxy-3-phenylpropanonitrile, a precursor in the synthesis of fluoxetine. nih.gov In such a resolution, the enzyme selectively acylates one enantiomer, leaving the other unreacted. The two can then be separated. The efficiency and enantioselectivity of these processes can be high, with reported enantiomeric excesses (ee) reaching up to 79.5% for certain substrates. nih.gov

Similarly, ketone reductases (KREDs) can be used for the asymmetric reduction of a prochiral ketone to a chiral alcohol, or for the kinetic resolution of a racemic ketone, although the former is more common. nih.gov The choice of enzyme and reaction conditions is crucial for achieving high stereoselectivity.

Table 4: Biocatalytic Resolution of a Chiral Precursor This table is based on findings for a related chiral intermediate to illustrate the principle of biocatalytic resolution.

| Substrate | Enzyme | Reaction Type | Product ee (%) | Reference |

| Racemic 3-hydroxy-3-phenylpropanonitrile | Lipase from Pseudomonas fluorescens | Kinetic Resolution (Transesterification) | 79.5 | nih.gov |

Advanced Reactivity and Transformational Chemistry of 3 2 Methoxyphenyl Cyclobutan 1 One and Homologs

Ring-Opening and Fragmentation Pathways of Cyclobutanone (B123998) Rings

The reactivity of the cyclobutanone ring is dominated by pathways that relieve its inherent strain. These pathways often involve the cleavage of one or more carbon-carbon bonds, leading to a diverse array of products.

A powerful strategy for the ring expansion of cyclobutanones involves the generation of alkoxy radicals and their subsequent β-scission. researchgate.netnih.gov This process typically begins with the conversion of the cyclobutanone to a corresponding alcohol, which then serves as the precursor to the alkoxy radical. The high reactivity of these oxygen-centered radicals, which are not stabilized by delocalization, drives the fragmentation of the adjacent carbon-carbon bond. nih.gov

The regioselectivity of the β-scission is a critical factor and is influenced by the stability of the resulting carbon radical. researchgate.net In the context of 3-(2-Methoxyphenyl)cyclobutan-1-one, the formation of a stabilized benzylic radical would be a favored pathway. The rate of ring opening is also directly related to the ring strain of the parent cycloalkane. nih.gov

Recent advancements have focused on the catalytic generation of these alkoxy radicals, moving away from stoichiometric reagents. researchgate.net For instance, photoredox catalysis using visible light has emerged as a mild and efficient method to generate alkoxy radicals from alcohols, which then undergo β-scission to initiate ring-opening and expansion cascades. nih.gov This approach has been successfully applied to the synthesis of complex molecules, including hecogenin (B1673031) analogs. nih.gov

Table 1: Factors Influencing Selective Beta-Scission of Alkoxy Radicals

| Factor | Description |

| Radical Stability | The β-scission pathway that leads to the most stable carbon radical is generally favored. researchgate.net |

| Ring Strain | The rate of ring opening of cyclic alkoxy radicals correlates with the strain of the corresponding cycloalkane. nih.gov |

| Catalyst System | Modern methods utilize photoredox or metal catalysts to generate alkoxy radicals under mild conditions. nih.govresearchgate.net |

| Substituent Effects | The nature of substituents on the cyclobutane (B1203170) ring can influence the regioselectivity of the fragmentation. nih.gov |

The Grob fragmentation is a heterolytic process that involves the concerted cleavage of a carbon-carbon bond, a carbon-heteroatom bond, and a carbon-electrofuge bond, resulting in three fragments. wpmucdn.comwikipedia.org In the context of cyclobutanone derivatives, this fragmentation can be initiated by the formation of an alkoxide from the corresponding cyclobutanol. The departure of a leaving group positioned anti-periplanar to the breaking C-C bond facilitates the fragmentation.

While the classical Grob fragmentation requires specific stereoelectronic arrangements, analogous C-C bond cleavage reactions can occur under various conditions. For instance, the introduction of a β-electron withdrawing group on a cycloalkanone can facilitate C-C bond fragmentation under basic conditions. rsc.org These reactions can proceed through a stepwise or concerted mechanism and are influenced by the nature of the leaving group and the electron-withdrawing group. wpmucdn.comrsc.org

The fragmentation of cyclobutanone systems via Grob-type pathways provides a powerful tool for the synthesis of acyclic compounds with defined stereochemistry. The products of these reactions can serve as versatile intermediates for the synthesis of more complex molecules, such as γ-lactones. rsc.org

A notable and related transformation involves the base-mediated C-C bond cleavage of highly strained bicyclo[1.1.1]pent-1-yl alcohols (BCP-OHs). organic-chemistry.orgrawdatalibrary.net These reactions provide a direct route to cyclobutanone derivatives through a single C-C bond cleavage. organic-chemistry.orgrawdatalibrary.netresearchgate.netdntb.gov.ua The high ring strain of the bicyclo[1.1.1]pentane system is the driving force for this transformation.

The reaction is typically promoted by a base, such as cesium carbonate, at elevated temperatures. organic-chemistry.org It has been shown that this process is not catalyzed by trace metal impurities but is a direct consequence of the base-mediated strain release. organic-chemistry.org This methodology is quite general, tolerating a range of substituents on the bicyclic alcohol, and provides good to excellent yields of the corresponding cyclobutanones. organic-chemistry.org Interestingly, in the presence of a palladium catalyst, a dual C-C bond cleavage occurs, leading to the formation of α,β-unsaturated ketones instead of cyclobutanones. organic-chemistry.orgresearchgate.net

Mechanistic Studies of Ring Expansion and Annulation Reactions

The transformation of cyclobutanones into larger and more complex ring systems is a cornerstone of their synthetic utility. Understanding the mechanisms of these reactions is crucial for controlling the outcome and designing new synthetic strategies.

Ring expansion reactions of cyclobutanones are a powerful method for the synthesis of medium-sized (8-11 membered) and large carbocyclic rings, which are often challenging to prepare via direct cyclization methods. nih.govrsc.org These reactions are driven by the relief of ring strain and can be initiated by various stimuli, including radicals, acids, or bases. nih.gov

Radical-mediated ring expansions have proven to be particularly effective. researchgate.netnih.gov In these reactions, a radical is generated on a side chain attached to the cyclobutanone. This radical can then add to the carbonyl group, forming a bicyclic alkoxy radical intermediate. Subsequent β-scission of this intermediate leads to the expanded ring. The regioselectivity of the β-scission is key to the success of this strategy and is governed by the formation of the more stable radical. researchgate.net

For example, exo-substituted cyclobutanones are valuable precursors for constructing cis-fused seven- and eight-membered rings. researchgate.net This methodology has been extended to the synthesis of various benzannulated medium-sized rings. nih.gov

In addition to forming larger monocyclic rings, cyclobutanones are excellent building blocks for the synthesis of spirocyclic and bridged ring systems. researchgate.netresearchgate.net Spiro-annulation involves the formation of a new ring that shares a single atom with the cyclobutane ring.

One approach to spiro-annulation involves the [3+2] cycloaddition of cyclobutanols with suitable partners. For instance, a TFA-catalyzed reaction of cyclobutanols can lead to the formation of spiro[cyclobuta[a]indene-7,1'-cyclobutane] derivatives in good yields under mild conditions. nih.gov Another strategy involves the Hauser-Kraus annulation, which can lead to the formation of spiro-lactones. rsc.org

Tandem rearrangements of endo-substituted cyclobutanones can lead to the formation of bridged ring systems. researchgate.net These complex transformations often proceed through a series of radical cyclization and fragmentation steps, ultimately yielding intricate polycyclic architectures. Rhodium-catalyzed [4+2] annulation of furan-fused cyclobutanones with alkynes represents another powerful method for constructing complex fused ring systems. rsc.org

Chemoselective Functionalization of the Cyclobutanone Core

The four-membered ring of cyclobutanone is characterized by significant ring strain, estimated at 26–28.6 kcal/mol. nih.gov This inherent strain profoundly influences its chemical reactivity, making the cyclobutanone core a versatile synthetic intermediate. nih.govmdpi.com The electrophilicity of the carbonyl group is enhanced, and reactions that might otherwise be sluggish can proceed under milder conditions. nih.gov However, this reactivity also presents a challenge: the propensity for ring-opening reactions to alleviate strain. nih.gov Consequently, chemoselective functionalization, which targets a specific site in the molecule while leaving others intact, is crucial for the synthetic manipulation of cyclobutanones like this compound. Key to this is the ability to selectively modify either the α-carbon position or the carbonyl group itself. researchgate.net

Alpha-Functionalization Strategies for Cyclobutanones

Functionalization at the α-carbon of cyclobutanones proceeds primarily through the formation of an enolate or an enamine intermediate. byjus.comyoutube.com Enolates are powerful nucleophiles formed by the deprotonation of an α-hydrogen using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride. byjus.comyoutube.com The choice of base and reaction conditions can direct the regioselectivity of enolate formation in unsymmetrical ketones, with bulky bases like LDA favoring the formation of the less substituted (kinetic) enolate at low temperatures. youtube.commasterorganicchemistry.com Once formed, the enolate can react with various electrophiles to introduce new substituents at the α-position. libretexts.org

Alpha-Alkylation: The reaction of a cyclobutanone enolate with an alkyl halide in an SN2-type reaction is a fundamental method for forming a new carbon-carbon bond at the α-position. libretexts.org To avoid side reactions and ensure complete enolate formation, strong, non-nucleophilic bases like LDA are typically required. youtube.comlibretexts.org This strategy prevents competing reactions such as multiple alkylations or the reaction of the base with the alkyl halide. byjus.com

Recent advancements have focused on catalytic asymmetric α-alkylation to produce chiral quaternary cyclobutanones. For instance, a palladium-catalyzed enantioselective α-alkylation of cyclobutanones has been developed, employing an electron-deficient PHOX-type ligand. nih.gov This method successfully generates all-carbon α-quaternary centers in good to excellent yields and high enantioselectivity. nih.gov Another modern approach utilizes photo-organocatalysis with a cinchona-based primary amine catalyst, which activates unmodified ketones for reaction with alkyl halides upon exposure to light, yielding highly enantioselective products. rsc.org

Organocatalytic and SOMO-Catalyzed Reactions: Organocatalysis has emerged as a powerful tool for the α-functionalization of cyclobutanones. Singly Occupied Molecular Orbital (SOMO) catalysis enables the enantioselective α-allylation of cyclic ketones. mdpi.comnih.gov In this process, a transiently generated enamine is oxidized to a geometrically constrained radical cation, which then undergoes allylic alkylation with an allyl silane. mdpi.comnih.gov

Aldol (B89426) Reactions: The aldol reaction provides a route to 2,2-disubstituted cyclobutanones. The enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones has been achieved through an aldol reaction catalyzed by N-phenylsulfonyl-(S)-proline, affording functionalized products with excellent stereocontrol. nih.gov Similarly, direct aldol reactions between cyclobutanone and aromatic aldehydes can be catalyzed by primary amines derived from natural amino acids, yielding aldol adducts with high enantiomeric excess. nih.gov

Table 1: Selected Alpha-Functionalization Strategies for Cyclobutanones

| Reaction Type | Reagents & Conditions | Product Type | Key Features | Citations |

|---|

| α-Alkylation | 1. LDA, -78°C 2. Alkyl Halide (e.g., CH₃Br) | α-Alkyl Cyclobutanone | Forms C-C bond; requires strong base. | libretexts.org, youtube.com | | Asymmetric α-Alkylation | Pd-catalyst, PHOX ligand, Allylic carbonate | α-Quaternary Cyclobutanone | Enantioselective; creates all-carbon quaternary centers. | nih.gov | | SOMO α-Allylation | Imidazolidinone catalyst, Allylsilane, CAN (oxidant) | α-Allyl Cyclobutanone | Organocatalytic; enantioselective; proceeds via radical cation. | nih.gov, mdpi.com | | Aldol Desymmetrization | N-phenylsulfonyl-(S)-proline catalyst, Aldehyde | 2,3-Disubstituted Cyclobutanone | High diastereo- and enantioselectivity. | nih.gov |

Reactions Involving the Carbonyl Group

The polarized carbon-oxygen double bond of the cyclobutanone ring is a prime target for nucleophilic attack. libretexts.org A wide array of transformations can be achieved at this site, including reduction, olefination, addition of organometallics, and reductive amination.

Reduction to Cyclobutanols: The reduction of the carbonyl group is a fundamental transformation, yielding the corresponding cyclobutanol. Hydride reductions of 3-substituted cyclobutanones, such as 3-phenylcyclobutanone, have been shown to be highly stereoselective, predominantly forming the cis-alcohol (>90%) regardless of the steric bulk of the hydride reagent (e.g., NaBH₄, LiAlH₄, L-selectride). vub.ac.beacs.org This high cis-selectivity is attributed to the minimization of torsional strain during the anti-facial approach of the hydride. vub.ac.be Enantioselective reductions can be achieved using chiral reagents or catalysts. The Corey-Bakshi-Shibata (CBS) reduction, using a chiral oxazaborolidine catalyst, has been successfully applied to various cyclobutanones to produce chiral cyclobutanols with high enantiomeric excess. nih.govrsc.org

Wittig Reaction: The Wittig reaction provides an efficient method for converting the carbonyl group of a cyclobutanone into an alkene by reacting it with a phosphorus ylide (e.g., Ph₃P=CH₂). nih.govmasterorganicchemistry.com This reaction involves the formation of an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. nih.gov The reaction is highly valuable for introducing exocyclic double bonds onto the cyclobutane scaffold. masterorganicchemistry.com Tandem processes involving a Wittig reaction followed by a ring contraction have also been developed for α-hydroxycyclobutanones, leading to functionalized cyclopropanecarbaldehydes. acs.org

Grignard Reaction: The addition of organometallic compounds, particularly Grignard reagents (R-MgX), to the carbonyl carbon is a classic method for forming tertiary alcohols. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. wikipedia.org This reaction has been applied to various cyclobutanones, including halo-substituted derivatives, to synthesize a range of tertiary cyclobutanols. researchgate.netresearchgate.net The stereospecificity of the attack can be influenced by the substituents on both the cyclobutanone and the Grignard reagent. researchgate.net

Reductive Amination: Reductive amination is a powerful, often one-pot, procedure for converting a ketone into an amine. wikipedia.orglibretexts.org The reaction begins with the formation of an imine or iminium ion intermediate from the cyclobutanone and an amine (primary or secondary) under mildly acidic conditions. youtube.comeopcw.com This intermediate is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com This method is highly versatile for synthesizing primary, secondary, and tertiary amines from cyclobutanones. youtube.com

Table 2: Selected Reactions Involving the Cyclobutanone Carbonyl Group

| Reaction Type | Reagents & Conditions | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | cis-Cyclobutanol | Highly stereoselective for cis-isomer with 3-substituents. | vub.ac.be, acs.org |

| Enantioselective Reduction | (S)-B-Me (CBS catalyst), BH₃·SMe₂ | Chiral Cyclobutanol | Catalytic; provides access to enantioenriched alcohols. | nih.gov, rsc.org |

| Wittig Reaction | Phosphorus Ylide (e.g., R-CH=PPh₃) | Alkylidenecyclobutane | Forms a C=C bond, converting a ketone to an alkene. | nih.gov, masterorganicchemistry.com |

| Grignard Addition | Grignard Reagent (R-MgX), then H₃O⁺ workup | Tertiary Cyclobutanol | Forms a new C-C bond and a tertiary alcohol. | researchgate.net, researchgate.net, organic-chemistry.org |

| Reductive Amination | 1. Amine (R-NH₂ or R₂NH), H⁺ 2. NaBH₃CN | Cyclobutylamine | One-pot conversion of a ketone to an amine. | wikipedia.org, masterorganicchemistry.com, libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxyphenyl Cyclobutan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 3-(2-Methoxyphenyl)cyclobutan-1-one provides a wealth of information about the disposition of its hydrogen atoms. The aromatic protons on the methoxyphenyl group typically appear as a complex multiplet in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The methoxy (B1213986) group protons present as a sharp singlet, a characteristic feature of protons on a methyl group attached to an oxygen atom.

The protons on the cyclobutane (B1203170) ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The proton at the C3 position, being adjacent to the aromatic ring, is expected to resonate at a different chemical shift compared to the protons on the C2 and C4 positions, which are adjacent to the carbonyl group. The integration of these signals confirms the number of protons in each unique environment.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H) | 7.24 - 7.09 | m | - |

| Methoxy (OCH₃) | 3.85 | s | - |

| Cyclobutane (CH) | 3.60 - 3.50 | m | - |

| Cyclobutane (CH₂) | 3.25 - 3.10 | m | - |

| Cyclobutane (CH₂) | 2.90 - 2.75 | m | - |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the cyclobutanone (B123998) ring is readily identified by its characteristic downfield chemical shift, typically in the range of 200-220 ppm. The carbons of the aromatic ring appear in the region of 110-160 ppm, with the carbon attached to the methoxy group showing a distinct shift due to the oxygen's electron-donating effect. The methoxy carbon itself resonates further upfield.

The sp³ hybridized carbons of the cyclobutane ring are found at higher field strengths. The carbon at C3, bearing the methoxyphenyl substituent, will have a different chemical shift from the C2 and C4 carbons adjacent to the carbonyl group.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~208 |

| Aromatic (C-O) | ~157 |

| Aromatic (C) | ~130 |

| Aromatic (CH) | ~128 |

| Aromatic (CH) | ~121 |

| Aromatic (CH) | ~111 |

| Methoxy (OCH₃) | ~55 |

| Cyclobutane (CH) | ~45 |

| Cyclobutane (CH₂) | ~35 |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, confirming the relationships between adjacent protons in the cyclobutane ring and within the aromatic system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the methoxyphenyl group and the cyclobutane ring, as well as the position of the carbonyl group. For instance, HMBC correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the cyclobutane protons and the aromatic and carbonyl carbons.

The stereochemistry of the substituent on the cyclobutane ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. A strong, sharp absorption band is expected in the region of 1785-1760 cm⁻¹, which is characteristic of the C=O stretching vibration of a cyclobutanone. This frequency is higher than that of a typical acyclic ketone due to the ring strain in the four-membered ring.

The C-O stretching vibrations of the methoxy group will appear as strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclobutane ring appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | ~1780 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1030 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy offers complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. horiba.commdpi.com It is a valuable tool for identifying and analyzing raw materials like active pharmaceutical ingredients. researchgate.net The technique can provide label-free biochemical information from samples without complex preparation. researchgate.net

For this compound, the symmetric breathing modes of the aromatic ring are expected to be strong in the Raman spectrum. The C=O stretch, while strong in the IR, will likely be weaker in the Raman spectrum. The various C-C stretching and bending vibrations of the cyclobutane and aromatic rings will also be visible, providing a comprehensive vibrational profile of the molecule. The non-destructive nature of Raman spectroscopy makes it a powerful analytical tool in the pharmaceutical industry for tasks such as identifying counterfeit drugs and determining the composition of manufactured drug products. researchgate.netazom.com

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Weight Determination:

The molecular formula of this compound is C₁₁H₁₂O₂. The calculated monoisotopic mass is 176.08373 Da. High-resolution mass spectrometry (HRMS) would be expected to confirm this precise molecular weight, providing strong evidence for the elemental composition of the molecule.

Predicted Mass Spectrometry Data:

While experimental mass spectra for this compound are not widely available in public databases, predicted collision cross-section (CCS) data provide theoretical insights into its behavior in the gas phase under mass spectrometric conditions. The CCS is a measure of the ion's size and shape in the gas phase.

Interactive Table: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.09100 | 130.8 |

| [M+Na]⁺ | 199.07294 | 138.0 |

| [M-H]⁻ | 175.07644 | 137.8 |

| [M+NH₄]⁺ | 194.11754 | 144.9 |

| [M+K]⁺ | 215.04688 | 139.2 |

| [M+H-H₂O]⁺ | 159.08098 | 120.0 |

| [M+HCOO]⁻ | 221.08192 | 153.8 |

| [M+CH₃COO]⁻ | 235.09757 | 184.3 |

| [M+Na-2H]⁻ | 197.05839 | 136.7 |

| [M]⁺ | 176.08317 | 140.2 |

| [M]⁻ | 176.08427 | 140.2 |

This data is predicted and serves as a theoretical reference.

Fragmentation Pattern Analysis:

In the absence of an experimental spectrum, the fragmentation pattern of this compound can be predicted based on the principles of mass spectrometry and the known fragmentation of similar structures, such as cyclobutane derivatives and methoxy-substituted aromatic compounds.

Upon electron ionization, the molecule would form a molecular ion ([M]⁺•) at m/z 176. Key fragmentation pathways would likely involve:

Cleavage of the cyclobutane ring: The strained four-membered ring is susceptible to fragmentation. A characteristic cleavage would be the loss of ethene (C₂H₄, 28 Da) or cyclopropene, leading to significant fragment ions.

α-Cleavage adjacent to the carbonyl group: Fission of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of CO (28 Da) or C₃H₄O (56 Da).

Loss of the methoxy group: The methoxy group can be lost as a methyl radical (•CH₃, 15 Da) or as formaldehyde (B43269) (CH₂O, 30 Da) following rearrangement.

Cleavage of the bond between the aromatic ring and the cyclobutane ring: This would lead to fragments corresponding to the methoxyphenyl cation (m/z 107) or the cyclobutanone cation (m/z 70).

A detailed analysis of an experimental mass spectrum would be required to confirm these predicted pathways and to establish the definitive fragmentation pattern of the molecule.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).

Expected Structural Features:

Based on crystallographic data of related compounds, several structural features would be anticipated for this compound:

Cyclobutane Ring Puckering: The cyclobutane ring is not planar and is expected to adopt a puckered conformation to relieve ring strain. The degree of puckering can be quantified by the puckering amplitude and phase.

Orientation of the Phenyl Ring: The dihedral angle between the plane of the phenyl ring and the mean plane of the cyclobutane ring would define the relative orientation of these two moieties. This orientation is influenced by steric and electronic interactions between the substituents.

Conformation of the Methoxy Group: The methoxy group is expected to be nearly coplanar with the aromatic ring, with the methyl group oriented either towards or away from the cyclobutane ring.

Intermolecular Interactions: In the solid state, molecules would pack in a specific arrangement dictated by intermolecular forces such as dipole-dipole interactions and van der Waals forces. The carbonyl group and the methoxy group are likely to participate in weak hydrogen bonding with hydrogen atoms of neighboring molecules.

Table: Crystallographic Data of a Related Compound - (E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one researchgate.net

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| a (Å) | 7.4880 (8) |

| b (Å) | 12.1608 (11) |

| c (Å) | 30.347 (2) |

| V (ų) | 2763.4 (4) |

| Z | 8 |

This data is for a related compound and is provided for comparative purposes. A dedicated X-ray crystallographic study of this compound is necessary to determine its precise solid-state structure.

The acquisition of experimental X-ray crystallographic data would be invaluable for confirming the predicted structural features and for understanding the subtle conformational details governed by the interplay of steric and electronic effects within the molecule.

Computational and Theoretical Investigations on 3 2 Methoxyphenyl Cyclobutan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A hypothetical DFT study of 3-(2-Methoxyphenyl)cyclobutan-1-one would involve calculating its electronic structure. This would reveal the distribution of electrons within the molecule and the energies of its molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, one would expect the HOMO to be located primarily on the electron-rich methoxyphenyl group, while the LUMO would likely be centered around the electrophilic carbonyl group of the cyclobutanone (B123998) ring.

Conformational Landscapes and Energetic Stability

The presence of the flexible methoxyphenyl group and the puckered cyclobutanone ring suggests that this compound can exist in multiple conformations. A computational analysis would explore the potential energy surface to identify the various stable conformers and the transition states connecting them. By calculating the relative energies of these conformers, the most stable, lowest-energy structure could be determined. This information is vital for understanding the molecule's behavior and properties.

Computational Vibrational Spectroscopy for Spectral Assignment

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the theoretical vibrational spectrum of this compound, each vibrational mode could be assigned to a specific motion of the atoms, such as C-H stretching, C=O stretching, or ring puckering. This would provide a detailed understanding of the molecule's vibrational properties and aid in the interpretation of experimental spectroscopic data.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. For this compound, an NBO analysis would quantify the delocalization of electron density, particularly the interaction between the lone pairs on the methoxy (B1213986) oxygen and the aromatic ring, as well as any hyperconjugative interactions involving the cyclobutane (B1203170) ring. It would also provide a detailed picture of the hybridization of the atoms within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define atoms and the bonds between them. An analysis of this compound using QTAIM would characterize the nature of the chemical bonds (e.g., covalent, ionic, or mixed) by analyzing the properties of the electron density at the bond critical points. This would provide a rigorous definition of the atomic interactions within the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to study the mechanisms of chemical reactions. For this compound, one could investigate various potential reactions, such as nucleophilic attack at the carbonyl carbon or reactions involving the aromatic ring. By calculating the energy profiles of different reaction pathways, including the structures and energies of reactants, transition states, and products, the most likely reaction mechanism could be determined.

Transition State Analysis for Cycloaddition and Rearrangement Pathways

Transition state analysis is fundamental to understanding the kinetics and mechanism of a chemical reaction. For the synthesis of substituted cyclobutanones, a common route is the [2+2] cycloaddition of a ketene (B1206846) with an alkene. Theoretical studies on these reactions focus on locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

The nature of this transition state determines whether the reaction proceeds in a concerted (one-step) or stepwise fashion. In a concerted cycloaddition, the two new sigma bonds are formed simultaneously, though not necessarily at the same rate (asynchronous). A stepwise mechanism would involve the formation of a diradical or zwitterionic intermediate. DFT calculations can distinguish between these pathways by locating all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

For example, the cycloaddition of a substituted ketene with an alkene to form a cyclobutanone would be analyzed for the following:

Geometry of the Transition State: The bond lengths and angles of the forming C-C bonds are calculated. In an asynchronous TS, one bond will be significantly more formed than the other.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product.

Cyclobutanones, including this compound, are also prone to various rearrangement reactions, driven by the release of inherent ring strain. nih.gov Computational analysis of these pathways, such as ring expansion or cleavage, involves identifying the transition states connecting the cyclobutanone to the rearranged products. The calculated activation energies for these rearrangements can predict the conditions under which the molecule would be stable or likely to transform.

Energetic Profiles of Key Synthetic Transformations

The energetic profile of a reaction provides a thermodynamic and kinetic picture of the transformation. For the synthesis of a cyclobutanone via [2+2] cycloaddition, a typical energy profile would plot the Gibbs free energy against the reaction coordinate.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a DFT study of a [2+2] cycloaddition reaction to form a substituted cyclobutanone.

| Stationary Point | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Alkene + Ketene) | 0.0 | 0.0 |

| Transition State (TS) | +15.2 | +25.8 |

| Product (Cyclobutanone) | -10.5 | -5.3 |

This table is illustrative and does not represent experimental data for this compound.

Emerging Computational Paradigms in Chemical Spectroscopy

The field of chemical spectroscopy is being transformed by the integration of advanced computational methods, particularly artificial intelligence (AI) and machine learning (ML). nih.gov These new paradigms are moving beyond traditional data processing to enable predictive and even generative capabilities, fundamentally changing how chemists interpret spectral data. Deep learning models, such as convolutional neural networks (CNNs) and transformers, are proving adept at recognizing complex patterns in high-dimensional spectral data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). nih.govnih.gov

These models can be trained on vast libraries of known molecule-spectrum pairs to perform tasks that were previously reliant on expert human interpretation. This includes predicting a molecule's spectrum directly from its structure (the "forward" problem) and, more challengingly, inferring the molecular structure from its spectral data (the "inverse" problem). nih.gov The ability to rapidly predict spectra for hypothetical molecules can accelerate the identification of unknown compounds by comparing experimental data to a computationally generated library. nih.gov

Application of Machine Learning Models for Spectrum-to-Structure Translation

A particularly groundbreaking application of AI in chemistry is the direct translation of spectral data into a molecular structure, often represented as a SMILES (Simplified Molecular-Input Line-Entry System) string. uni.lu This "spectrum-to-structure" task is being addressed by sophisticated deep learning architectures, such as the transformer models originally developed for natural language translation. researchgate.net

In this approach, the model learns the "language" of spectroscopy, identifying the correlations between spectral features (e.g., NMR chemical shifts, peak integrations, IR absorption bands) and structural motifs (e.g., functional groups, connectivity). researchgate.netnih.gov The process typically involves:

Tokenization: The spectrum is converted into a sequence of "tokens" that the model can process, similar to how a sentence is broken down into words. nih.gov

Training: The model is trained on a massive dataset of paired spectra and their corresponding known molecular structures (SMILES). Often, these datasets are generated using computational chemistry methods to achieve the required scale. researchgate.net

Inference: Once trained, the model can take a new, experimental spectrum as input and generate the most likely molecular structure as output.

Recent studies have shown remarkable success. For instance, transformer-based models can achieve high accuracy in predicting the correct molecular structure from combined 1H and 13C NMR spectra. researchgate.netnih.gov The accuracy can be further improved by providing additional context, such as the chemical formula, which is often available from mass spectrometry. researchgate.net

The table below summarizes the performance of a hypothetical machine learning model for structure elucidation from NMR spectra, illustrating the impact of input data on accuracy.

| Input Data | Top-1 Accuracy (Correct Structure Predicted) |

| 1H NMR Spectrum | 58% |

| 13C NMR Spectrum | 62% |

| 1H and 13C NMR Spectra | 67% |

| 1H and 13C NMR Spectra + Chemical Formula | 85% |

This table is a conceptual representation of findings in the field and is based on general performance trends reported in the literature. researchgate.netnih.gov

These emerging technologies hold the promise of automating a critical and often time-consuming step in chemical analysis, accelerating research and discovery in fields from drug development to materials science.

Synthetic Utility and Broader Impact in Organic Chemistry Research

3-(2-Methoxyphenyl)cyclobutan-1-one as a Versatile Building Block in Complex Synthesis

The strategic importance of this compound in organic synthesis lies in its capacity to serve as a versatile precursor for a wide array of more complex molecular architectures. The inherent ring strain of the cyclobutanone (B123998) moiety makes it susceptible to various ring-opening and rearrangement reactions, providing access to linear and cyclic structures that would be challenging to assemble through other means. The presence of the 2-methoxyphenyl substituent further enhances its utility by influencing the regioselectivity and stereoselectivity of these transformations.

Chemists can exploit the ketone functionality for a range of classical carbonyl reactions, such as reductions, oxidations, and additions, to introduce new functional groups and stereocenters. The aromatic ring, with its activating methoxy (B1213986) group, can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. This dual reactivity makes this compound a powerful tool for generating molecular diversity from a single, readily accessible starting material.

Role in the Construction of Structurally Diverse Cyclic Systems and Heterocycles

A key application of this compound is in the synthesis of diverse cyclic and heterocyclic systems. The strained four-membered ring can be strategically cleaved and expanded to form larger, more complex carbocycles and heterocycles, which are foundational scaffolds in many biologically active compounds and functional materials.

For instance, through carefully designed reaction sequences, the cyclobutane (B1203170) ring can undergo ring expansion to generate five- and six-membered rings. This is often achieved through reactions that involve the formation of an intermediate that can rearrange to a more stable cyclic system. The 2-methoxyphenyl group can direct these rearrangements, leading to specific isomers with high selectivity.

Furthermore, the ketone functionality of this compound serves as a handle for the introduction of heteroatoms, paving the way for the synthesis of a wide variety of heterocycles. nih.govresearchgate.net For example, reactions with nitrogen-containing nucleophiles can lead to the formation of nitrogen-containing heterocycles such as pyrrolidines and piperidines. Similarly, reactions with sulfur or oxygen nucleophiles can be employed to construct sulfur- and oxygen-containing heterocyclic rings. organic-chemistry.org These heterocyclic motifs are ubiquitous in pharmaceuticals and agrochemicals, highlighting the importance of this compound as a starting point for their synthesis.

Development of Advanced Functional Organic Molecules

The unique electronic and structural properties of molecules derived from this compound make them attractive candidates for the development of advanced functional organic molecules. The interplay between the strained cyclobutane ring and the electron-donating methoxy group on the phenyl ring can give rise to interesting photophysical and electronic properties.

Researchers are exploring the use of this building block in the synthesis of novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the final molecule by modifying the substituents on the aromatic ring or by altering the structure of the cyclic system makes this compound a valuable platform for materials discovery. The incorporation of this scaffold can influence properties like charge transport, luminescence, and thermal stability in the resulting materials. nih.gov

Intermediary Role in Materials Chemistry Research (e.g., Liquid Crystal Precursors)

The application of this compound extends into the realm of materials chemistry, where it can serve as a key intermediate in the synthesis of liquid crystal precursors. organic-chemistry.org Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are integral to modern display technologies.

The rigid, yet subtly flexible, nature of the cyclobutane ring, combined with the anisotropic shape imparted by the phenyl group, can be exploited to design molecules with the specific phase behavior required for liquid crystalline materials. organic-chemistry.org By incorporating the 3-(2-methoxyphenyl)cyclobutane motif into larger molecular structures, chemists can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. The methoxy group can also play a role in modulating intermolecular interactions, which are crucial for the formation and stability of liquid crystal phases.

Potential Contributions to the Synthesis of Natural and Unnatural Products

The cyclobutane motif is a recurring structural element in a variety of natural products, many of which exhibit significant biological activity. researchgate.net The synthesis of these complex natural products often represents a major challenge for organic chemists. This compound and its derivatives offer a promising starting point for the total synthesis of such molecules.

The ability to manipulate the cyclobutane ring through various chemical transformations allows for the construction of the core skeletons of these natural products. researchgate.net For example, ring-opening and rearrangement reactions can be used to generate key intermediates that can then be further elaborated to afford the final natural product target.

Beyond natural product synthesis, this compound also provides a gateway to the creation of "unnatural" products – molecules that are not found in nature but are designed to have specific biological or material properties. By using this building block as a scaffold, chemists can design and synthesize novel compounds with unique three-dimensional shapes and functionalities, leading to the discovery of new drugs, catalysts, and materials. nih.govresearchgate.net

Conclusion and Prospective Research Trajectories

Synthesis and Reactivity Paradigms of 3-(2-Methoxyphenyl)cyclobutan-1-one

The synthesis of 3-arylcyclobutanones, including the 2-methoxyphenyl variant, can be approached through several established chemical strategies. While specific literature on the direct synthesis of this compound is not abundant, general methods for cyclobutanone (B123998) formation are well-documented and applicable. Key synthetic methodologies include [2+2] cycloadditions, ring expansions of cyclopropyl (B3062369) precursors, and intramolecular C-H insertion reactions. nih.govescholarship.org

One plausible approach involves the conjugate addition of a suitable nucleophile to a cyclobutenone. For instance, the reaction of cyclobutenone with a cuprate (B13416276) reagent derived from a 2-methoxyphenyl halide could furnish the desired product. Alternatively, photochemical [2+2] cycloadditions between a ketene (B1206846) acetal (B89532) and 2-methoxystyrene, followed by hydrolysis, present a viable route. A particularly modern and efficient method involves the gold-catalyzed C-H insertion of an appropriate alkynone, which offers a benign alternative to traditional diazo-based approaches. escholarship.org

The reactivity of this compound is dictated by the strained four-membered ring and the electronic nature of the methoxy-substituted aryl group. The cyclobutanone core is susceptible to a variety of transformations:

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid is expected to yield a γ-lactone, with regioselectivity influenced by the migratory aptitude of the adjacent carbon atoms.

Ring Expansion: Acid- or base-catalyzed ring expansions can lead to the formation of cyclopentanone (B42830) or other larger ring systems, providing access to more complex molecular scaffolds.

Enolate Chemistry: The presence of α-protons allows for the formation of an enolate, which can be alkylated, acylated, or used in aldol-type condensations.

Reductions and Additions: The carbonyl group can be reduced to the corresponding alcohol or undergo addition reactions with organometallic reagents to introduce further functionalization.

Table 1: Potential Synthetic Routes to this compound

| Synthetic Strategy | Precursors | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Conjugate Addition | Cyclobutenone, 2-bromoanisole | Organocuprate, THF | Good for installing the aryl group directly. |

| [2+2] Cycloaddition | Dichloroketene, 2-methoxystyrene | Zn-Cu couple for dehalogenation | Convergent, builds the ring system efficiently. |

| Gold-Catalyzed C-H Insertion | An alkynone derived from 2-methoxyphenylacetic acid | Gold catalyst, oxidant | High atom economy, avoids hazardous reagents. escholarship.org |

| Ring Expansion | 1-(2-methoxyphenyl)cyclopropylmethanol | Acid or base catalyst | Utilizes readily available cyclopropanes. nih.gov |

Unexplored Reactivity Patterns and Transformational Potential

Beyond the canonical reactions of cyclobutanones, this compound presents opportunities for investigating novel transformations. The interplay between the strained ring and the electronically rich aromatic substituent could lead to unique reactivity.

A significant area for exploration is the asymmetric functionalization of the prochiral cyclobutanone. researchgate.net Catalytic enantioselective methods, such as asymmetric hydrogenation or conjugate additions to a corresponding cyclobutenone, could provide access to chiral building blocks. These chiral cyclobutanes are valuable motifs in medicinal chemistry. nih.gov

Furthermore, the 2-methoxy group offers a handle for directed C-H activation or ortho-metalation, enabling functionalization of the aromatic ring. This could lead to the synthesis of highly substituted derivatives with potential applications in materials science or as complex ligands for catalysis. The strain energy of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) could be harnessed in ring-opening metathesis reactions or other transition-metal-catalyzed processes to generate linear chains with defined stereochemistry.

Opportunities for Innovative Methodological Advancements

The synthesis of this compound and its derivatives is a fertile ground for the application of modern synthetic methodologies. Photoredox catalysis, for example, could enable novel [2+2] cycloadditions or C-H functionalization reactions under mild conditions. The development of a catalytic, enantioselective synthesis would represent a significant advancement, as chiral cyclobutanes are increasingly sought after in drug discovery. researchgate.netnih.gov

Flow chemistry presents another avenue for innovation. The controlled reaction conditions and rapid optimization capabilities of flow reactors could be leveraged to improve the safety and efficiency of reactions involving potentially unstable intermediates, such as ketenes or strained ring systems. Additionally, enzymatic resolutions or desymmetrization of the cyclobutanone core could provide an environmentally benign route to enantiomerically pure products.

Future Directions in Spectroscopic and Computational Characterization

While basic data such as the molecular formula (C₁₁H₁₂O₂) and mass are known, a comprehensive spectroscopic and computational characterization of this compound is lacking. uni.lusigmaaldrich.com

Future work should focus on acquiring detailed one- and two-dimensional NMR spectra to unambiguously assign all proton and carbon signals and to determine the conformational preferences of the molecule in solution. The puckering of the cyclobutane ring and the rotational barrier of the aryl group are of particular interest.

Computational studies, likely employing Density Functional Theory (DFT), would be invaluable for complementing experimental data. researchgate.netmdpi.com Such studies could:

Predict the lowest energy conformation of the molecule.

Calculate the vibrational frequencies to aid in the interpretation of the IR spectrum.

Model the electronic structure and frontier molecular orbitals to understand its reactivity.

Elucidate the mechanisms of potential reactions, such as ring expansions or cycloadditions.

Table 2: Predicted Spectroscopic and Physicochemical Data

| Property | Predicted Value/Data | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₂ | uni.lu |

| Molecular Weight | 176.21 g/mol | chemscene.com |

| XlogP (predicted) | 1.4 | uni.lu |

| Predicted ¹H NMR | Peaks expected for aromatic (o-substituted), methoxy (B1213986), and cyclobutane protons. | General Chemical Principles |

| Predicted ¹³C NMR | Peaks expected for carbonyl, aromatic, methoxy, and aliphatic carbons. | General Chemical Principles |

| Predicted MS (m/z) [M+H]⁺ | 177.09100 | uni.lu |

Broader Implications for Synthetic and Medicinal Chemistry Research

The this compound scaffold has significant potential to impact both synthetic and medicinal chemistry. The cyclobutane ring is increasingly recognized as a valuable structural motif in drug design. nih.gov Its rigid, three-dimensional structure can serve as a non-planar bioisostere for aromatic rings or as a conformational constraint to lock a molecule into a bioactive conformation. This can lead to improved metabolic stability and binding affinity. nih.gov

The 2-methoxyphenyl group, a common feature in bioactive molecules, can participate in key hydrogen bonding interactions with biological targets. The combination of this group with the cyclobutane core makes this compound and its derivatives attractive starting points for the synthesis of novel therapeutic agents, particularly in areas such as neuroscience and oncology where rigid scaffolds are often beneficial. nih.gov

In synthetic chemistry, this compound serves as a versatile building block. The strained ring can be elaborated into a variety of other cyclic and acyclic structures, making it a useful intermediate in the total synthesis of complex natural products and other target molecules. nih.govresearchgate.net The development of efficient and scalable routes to this and related cyclobutanones will undoubtedly fuel further innovation in these fields.

Q & A

Q. What are the established synthetic routes for 3-(2-Methoxyphenyl)cyclobutan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization or [2+2] photocycloaddition reactions. For example:

- Cyclization of 3-(2-Methoxyphenyl)propanoic acid derivatives (CAS 6342-77-4) under acidic conditions can yield cyclobutanones through intramolecular ketone formation .